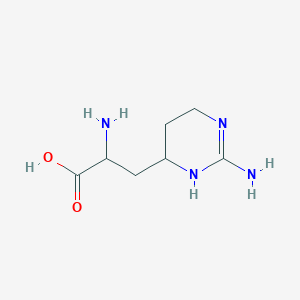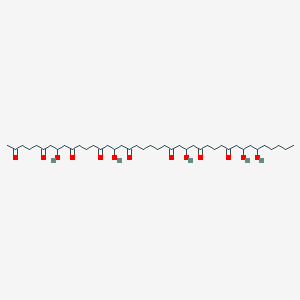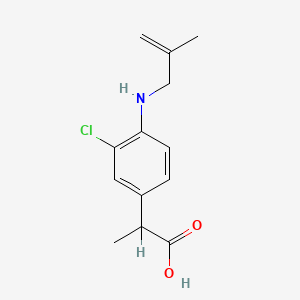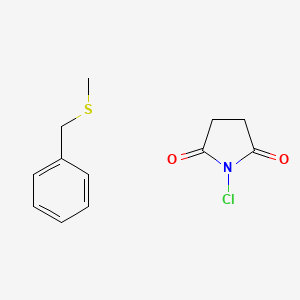![molecular formula C10H8ClNO B14468077 [3-(Chloroacetyl)phenyl]acetonitrile CAS No. 72196-96-4](/img/structure/B14468077.png)
[3-(Chloroacetyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Chloroacetyl)phenyl]acetonitrile: is an organic compound characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloroacetyl)phenyl]acetonitrile typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic substrate, such as benzene, and an acid chloride, such as chloroacetyl chloride, in the presence of a catalyst like aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, introducing the chloroacetyl group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: [3-(Chloroacetyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts or bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chloroacetyl group.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Chloroacetyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [3-(Chloroacetyl)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Chloroacetonitrile: A simpler compound with a similar chloroacetyl group but lacking the phenyl ring.
Benzyl Cyanide: Contains a phenyl ring and a nitrile group but lacks the chloroacetyl group.
Uniqueness: [3-(Chloroacetyl)phenyl]acetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the chloroacetyl and nitrile groups allows for a wide range of chemical transformations and applications, distinguishing it from simpler analogs.
Propiedades
Número CAS |
72196-96-4 |
|---|---|
Fórmula molecular |
C10H8ClNO |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-[3-(2-chloroacetyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-2-8(6-9)4-5-12/h1-3,6H,4,7H2 |
Clave InChI |
HLKBYJQZKKAQRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)CCl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


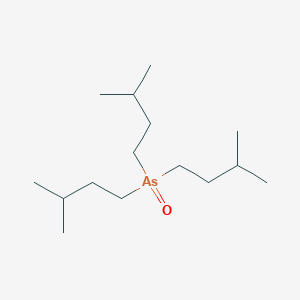
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

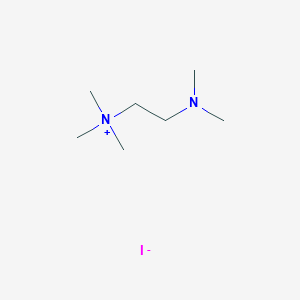
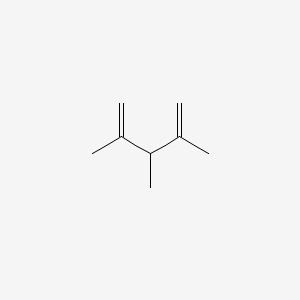
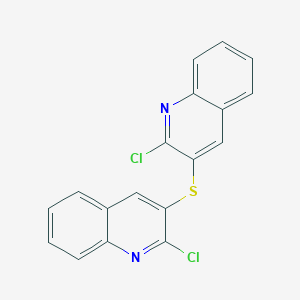


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
